molecular formula C8H7BrF2O B2672998 5-Bromo-2-ethoxy-1,3-difluorobenzene CAS No. 115467-04-4

5-Bromo-2-ethoxy-1,3-difluorobenzene

Cat. No.: B2672998
CAS No.: 115467-04-4
M. Wt: 237.044
InChI Key: NDUBLGNFIPJKSL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and difluoro groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1,3-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-1,3-difluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or ethoxy groups can be replaced by other substituents.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron(III) chloride or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or other nucleophiles under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

5-Bromo-2-ethoxy-1,3-difluorobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-1,3-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating ethoxy group activates the benzene ring towards electrophilic attack, while the bromine and difluoro groups influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxy-1,3-difluorobenzene is unique due to the presence of both ethoxy and difluoro groups, which provide distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various chemical reactions.

Biological Activity

5-Bromo-2-ethoxy-1,3-difluorobenzene is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and two fluorine atoms attached to a benzene ring. Its molecular formula is C8H8BrF2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and synthesis.

The unique structure of this compound contributes to its reactivity and biological activity. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic properties, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

PropertyValue
Molecular FormulaC8H8BrF2O
IUPAC NameThis compound
Purity97%
Physical FormLiquid
Storage Temperature2-8°C

The biological mechanism of action for this compound is influenced by its interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding and hydrophobic interactions, which may affect the binding affinity and specificity of the compound towards biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents. Studies suggest that modifications to the structure can enhance efficacy against various pathogens .
  • Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Fluorinated compounds are often associated with improved metabolic stability and bioavailability .
  • Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes .

Case Studies

Several studies have explored the biological implications of halogenated compounds similar to this compound:

  • A study on indole derivatives synthesized from bromo-difluorobenzene compounds demonstrated diverse biological activities including antiviral and anti-inflammatory effects .
  • Research focused on functionalization reactions involving fluorinated benzene derivatives highlighted their potential in synthesizing novel therapeutic agents with enhanced biological profiles .

Comparative Analysis

When compared with other halogenated compounds, this compound exhibits unique electronic properties due to the combination of bromine and fluorine substituents. This makes it particularly useful in applications requiring high chemical stability.

CompoundKey FeaturesBiological Activity
This compoundBromine and two fluorine atomsAntimicrobial, anticancer
5-Bromo-2-(bromomethyl)-1,3-difluorobenzeneSimilar halogenated structureAntimicrobial
5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzeneEnhanced metabolic stabilityDrug design applications

Properties

IUPAC Name

5-bromo-2-ethoxy-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUBLGNFIPJKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2,6-difluorophenol (1.04 g) in dry N,N-dimethylformamide (10 cm3) was added over 5 minutes to a well stirred mixture of sodium hydride (0.24 g of a 50% dispersion in oil) in dry N,N-dimethylformamide (5 cm3). After 30 minutes, ethyl iodide (0.78 g) was added in one portion. After stirring the reaction mixture for 30 minutes, analysis by gas liquid chromatography appeared to show no reaction; further ethyl iodide (5 g) was therefore added, and the reaction mixture was heated at 80° C. for 15 minutes. Later analysis showed similar retention times for both starting material and product, and the reaction may already have been complete prior to the second addition of ethyl iodide. The reaction mixture was washed, poured into water, and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulphate and evaporated under reduced pressure to give a red oil. The oil was purified by column chromatography on a silica gel support, eluting with an 8:1 parts by volume mixture of n-hexane and ethyl acetate to give 4-bromo-2,6-difluorophenetole as a colourless oil (1.02 g).
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1.04 g
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5 mL
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0.78 g
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5 g
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